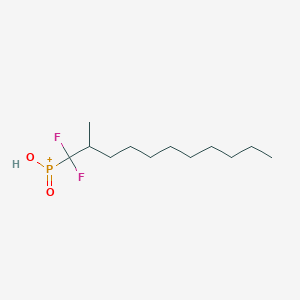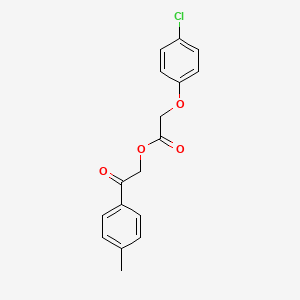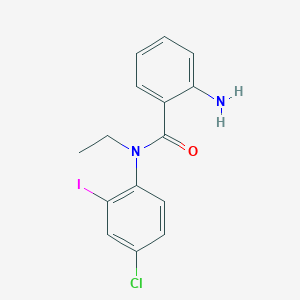
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is a chemical compound with a unique structure that includes both fluorine and phosphorus atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium typically involves the reaction of 1,1-difluoro-2-methylundecane with a phosphorus-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and ensure the quality of the product .
Analyse Chemischer Reaktionen
Types of Reactions
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of (1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its lipophilicity and membrane permeability, allowing it to interact with cellular components more effectively. The phosphorus atom plays a crucial role in the compound’s reactivity and its ability to form stable complexes with various biomolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Difluoroethane: A simpler fluorinated compound with similar reactivity.
1,1-Difluoro-2-methylcyclohexane: Another fluorinated compound with a different structural framework.
Difluoromethylated chalcones: Compounds with similar fluorine-containing functional groups
Uniqueness
(1,1-Difluoro-2-methylundecyl)(hydroxy)oxophosphanium is unique due to its combination of fluorine and phosphorus atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
828265-16-3 |
|---|---|
Molekularformel |
C12H24F2O2P+ |
Molekulargewicht |
269.29 g/mol |
IUPAC-Name |
(1,1-difluoro-2-methylundecyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H23F2O2P/c1-3-4-5-6-7-8-9-10-11(2)12(13,14)17(15)16/h11H,3-10H2,1-2H3/p+1 |
InChI-Schlüssel |
KHVOLSNNKYHNRB-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCCCC(C)C(F)(F)[P+](=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[[Ethoxy(nonyl)phosphoryl]oxymethyl]-3-phenoxybenzene](/img/structure/B14209843.png)


![(4S)-4-Methyl-2-[(3,4,4-trifluorobut-3-en-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14209852.png)
![3-Methyl-5-(1,2-oxazol-5-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209857.png)
![D-Leucyl-L-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14209858.png)



![1H-Indole, 3-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14209892.png)
![(2S)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14209915.png)
![[2,4,6-Tris(trifluoromethyl)phenyl]methanol](/img/structure/B14209916.png)
